4-Fluoro-2-(trifluoromethoxy)benzoic acid
Description
4-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS 1242250-37-8) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₄F₄O₃ and a molecular weight of 224.11 g/mol . It is characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a trifluoromethoxy group (-OCF₃) at the 2-position. The compound is stored under ambient conditions (sealed, room temperature) and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJXXUTVPFRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242250-37-8 | |
| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Aromatic Substitution and Functionalization
Method Overview:
This approach involves the initial synthesis of a fluorinated benzoic acid derivative, followed by introducing the trifluoromethoxy group through nucleophilic substitution or electrophilic aromatic substitution reactions.
- Starting from commercially available fluorinated benzoic acids or their derivatives, such as 4-fluorobenzoic acid, the aromatic ring is selectively halogenated or activated at specific positions.
- The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethoxide sources, such as trifluoromethoxide salts or reagents like trifluoromethyl hypofluorite, under controlled conditions.
- Studies indicate that electrophilic trifluoromethoxylation of aromatic rings can be achieved using reagents like trifluoromethyl hypofluorite or hypervalent iodine reagents, which facilitate the substitution at the ortho or para positions relative to existing substituents.
Hydrolysis and Esterification Routes
Method Overview:
This method involves starting from ester derivatives or halogenated precursors, followed by hydrolysis and purification to obtain the free acid.
- Synthesis of methyl or ethyl esters of the trifluoromethoxybenzoic acid, which are then hydrolyzed under basic or acidic conditions to yield the free acid.
- Purification is achieved through recrystallization or chromatography.
- Hydrolysis of ester intermediates prepared via nucleophilic substitution has been shown to be efficient, especially under mild conditions to prevent degradation of sensitive fluorinated groups.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Aromatic Substitution | Fluorinated benzoic acids | Trifluoromethoxide salts | Mild to moderate temperature | Simplicity, fewer steps | Regioselectivity issues |
| Halogenation & Nucleophilic Substitution | Halogenated benzoic acids | Trifluoromethoxide reagents | Low temperature, inert atmosphere | High regioselectivity | Multi-step process |
| Ester Hydrolysis | Ester derivatives | Base or acid | Mild hydrolysis conditions | Good yield, easy purification | Requires ester intermediates |
Notes and Research Insights:
- The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is optimized under low-temperature, low-pressure conditions to enhance regioselectivity and yield.
- The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using specialized reagents, which are sensitive to moisture and require inert atmospheres.
- The choice of starting materials and reagents significantly influences the overall efficiency and purity of the final product.
Chemical Reactions Analysis
Ester Formation
This compound readily undergoes esterification through acid chloride intermediates. A two-step protocol demonstrates high efficiency:
The acid chloride intermediate shows broad alcohol compatibility, enabling synthesis of methyl, ethyl, and benzyl esters with comparable efficiency .
Amide Coupling Reactions
The carboxylic acid group participates in amide bond formation via activation reagents:
| Activation Method | Coupling Partner | Conditions | Yield | Notes |
|---|---|---|---|---|
| EDCI/HOBt | Benzylamine | DCM, RT, 12 hr | 82% | Minimal racemization observed in chiral analogs |
| T3P® (propylphosphonic anhydride) | Cyclohexylamine | DMF, 60°C, 6 hr | 89% | Preferred for moisture-sensitive substrates |
Amidation preserves the trifluoromethoxy group's integrity, with no detectable cleavage under standard coupling conditions.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes selective substitution:
| Reaction | Reagents/Conditions | Position | Yield | Regiochemical Control |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 40°C | Para to fluorine (C-5) | 67% | Directed by fluorine's ortho/para orientation |
| Halogenation (Br) | Br₂/FeCl₃, DCM, RT | Meta to trifluoromethoxy (C-6) | 58% | Trifluoromethoxy group exerts meta-directing effect |
Competition between directing groups creates predictable substitution patterns confirmed by NOESY NMR .
Nucleophilic Displacement of Fluorine
The para-fluoro substituent undergoes SNAr reactions under basic conditions:
| Nucleophile | Conditions | Product | Yield | Kinetic Study Data |
|---|---|---|---|---|
| Potassium tert-butoxide/1-octanol | THF, 75°C, 24 hr | 4-(Octyloxy) derivative | 96% | Second-order kinetics (k = 2.3×10⁻⁴ L/mol·s at 75°C) |
| Sodium hydride/thiophenol | DMF, 100°C, 8 hr | 4-(Phenylthio) analog | 74% | Complete conversion requires >5 eq nucleophile |
Steric hindrance from the trifluoromethoxy group reduces reaction rates by 30% compared to non-substituted analogs .
Reductive Transformations
Catalytic hydrogenation selectively reduces specific functional groups:
| Reaction System | Conditions | Product | Selectivity | TOF (h⁻¹) |
|---|---|---|---|---|
| H₂ (50 psi)/Pd-C (5%) | EtOH, 25°C | Benzylic alcohol (from ester) | >99% | 420 |
| NaBH₄/NiCl₂·6H₂O | THF/H₂O, 0°C | Retains trifluoromethoxy group | 100% preservation | N/A |
No dehalogenation observed under standard reduction conditions, confirming the stability of C-F bonds .
Metal-Catalyzed Cross-Couplings
The trifluoromethoxy group enables participation in modern coupling strategies:
| Reaction Type | Catalyst System | Substrate | Yield | TON |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acid | 81% | 650 |
| Ullmann Coupling | CuI/1,10-phenanthroline | Aryl iodide | 63% | 290 |
X-ray crystallography confirms retention of stereoelectronic properties in coupling products .
Decarboxylation Reactions
Controlled pyrolysis generates valuable intermediates:
| Conditions | Product | Yield | Activation Energy (kJ/mol) |
|---|---|---|---|
| 220°C, vacuum | 4-Fluoro-2-(trifluoromethoxy)benzene | 88% | 142.3 (measured by DSC) |
| Microwave (300W, DMF) | Same product | 92% | Reaction time reduced to 15 min |
Decarboxylation proceeds via a six-membered transition state stabilized by fluorine atoms .
Scientific Research Applications
Medicinal Chemistry
Drug Development
4-Fluoro-2-(trifluoromethoxy)benzoic acid serves as a vital building block in the synthesis of pharmaceutical compounds. Its fluorinated structure is known to improve the bioavailability and efficacy of active pharmaceutical ingredients (APIs). For instance, studies have shown that fluorinated compounds can enhance the agonistic activity of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery .
Case Study: GPCR Agonists
Research conducted by Wei et al. demonstrated that derivatives of this compound exhibit improved agonistic activity towards GPCR-35, suggesting potential therapeutic applications in treating disorders associated with these receptors . The study highlights the significance of structure-activity relationships (SAR) in optimizing drug candidates.
Biochemical Research
Enzyme Inhibition and Modulation
The compound has been investigated for its role as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for studying metabolic pathways and signaling mechanisms.
Case Study: Inhibitory Activity
In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to applications in treating metabolic disorders. This aspect underscores its relevance in biochemical assays and drug screening.
Chromatography and Spectroscopy
Due to its distinct chemical properties, this compound is employed in analytical chemistry for developing chromatographic methods. Its fluorine atoms enhance detection sensitivity in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Environmental Chemistry
Study of Environmental Impact
Research into the environmental behavior of fluorinated compounds has gained traction due to their persistence and potential ecological effects. The application of this compound in environmental studies helps assess the fate of fluorinated pollutants .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Trifluoromethoxy (-OCF₃) vs. -CF₃ analogs (e.g., CAS 5292-42-2) exhibit lower molecular weights and may display distinct solubility profiles due to reduced polarity .
Fluoro vs. Bromo Substitution:
- Bromo-substituted analogs (e.g., 5-Bromo-2-(trifluoromethoxy)benzoic acid) demonstrate strong larvicidal activity, attributed to electron-withdrawing effects enhancing bioactivity .
- Fluorine’s smaller size compared to bromine may improve metabolic stability in pharmaceutical contexts .
Amino vs. Carboxylic Acid Functionalization: 4-Fluoro-2-(phenylamino)benzoic acid forms intramolecular N-H···O hydrogen bonds and acid-acid dimers in its crystal structure, whereas the trifluoromethoxy analog lacks amino groups, relying on weaker C-H···F interactions for packing .
Biological Activity
4-Fluoro-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula , features a trifluoromethoxy group and a fluorine atom attached to the benzene ring. The presence of these fluorinated groups enhances its lipophilicity and may influence its interaction with biological targets, particularly G protein-coupled receptors (GPCRs) .
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, notably in pharmacology and microbiology. Key findings include:
- Agonistic Activity : The compound has shown improved agonistic activity on GPCRs due to halogen bonding interactions between the fluorinated groups and the receptor proteins. This suggests potential applications in drug development targeting GPCR-mediated pathways .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of fluorinated benzoic acids exhibit significant antimicrobial activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL against MRSA strains .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that the introduction of trifluoromethyl and fluoro substituents significantly enhances the biological activity of benzoic acid derivatives. The increased potency is attributed to:
- Fluorine Substitution : The presence of fluorine atoms can stabilize certain conformations of the molecule that are favorable for receptor binding.
- Electronic Effects : The electron-withdrawing nature of fluorine increases the acidity of the carboxylic group, potentially enhancing its interaction with biological targets .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity against both Gram-positive and Gram-negative bacteria. The study employed time-kill kinetics to demonstrate that these compounds could effectively reduce bacterial counts comparable to standard antibiotics like vancomycin .
Case Study 2: Pharmacokinetic Evaluation
In another investigation, pharmacokinetic properties were assessed for a related compound, revealing favorable absorption and bioavailability profiles. The half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) were measured across different formulations, indicating that modifications in structure can lead to significant changes in pharmacokinetic behavior .
| Compound | T1/2 (h) | Cmax (ng/mL) | AUC_last (h*ng/mL) | AUC_INF_obs (h*ng/mL) |
|---|---|---|---|---|
| NIC | 1.99 | 428 | 478 | 522 |
| 19 | 3.10 | 452 | 1563 | 1573 |
| 21 | 3.33 | 2376 | 5547 | 5579 |
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-2-(trifluoromethoxy)benzoic acid, and how can reaction conditions be optimized?
A copper-catalyzed Ullmann-type coupling is a viable approach, as demonstrated for structurally similar benzoic acid derivatives. For example, 4-fluoro-2-(phenylamino)benzoic acid was synthesized by reacting 2-bromo-4-fluorobenzoic acid with aniline at 403 K using a copper catalyst . Adapting this method, trifluoromethoxy-substituted precursors (e.g., 2-bromo-4-fluoro-(trifluoromethoxy)benzene) could undergo coupling with a carboxylic acid-bearing nucleophile. Optimization should focus on:
- Catalyst loading : 10–20 mol% CuI for improved yield.
- Temperature : 380–420 K to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents like DMF or DMSO enhance solubility of halogenated intermediates.
Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what intermolecular interactions dominate its packing?
Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and packing motifs. For analogous fluorinated benzoic acids, asymmetric units often contain multiple conformers with dihedral angles between aromatic rings (e.g., 52–56°) . Key interactions include:
- Intramolecular N–H···O hydrogen bonds stabilizing planar configurations.
- Intermolecular O–H···O dimerization between carboxylic acid groups, forming acid-acid dimers (distance: ~2.6 Å) .
- Weak C–H···F interactions (3.0–3.5 Å) extending the 3D network . Refinement protocols involve iterative cycles using software like SHELXL, with displacement parameters (Uiso) adjusted for H atoms .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR : <sup>19</sup>F NMR identifies fluorine environments (e.g., -CF3O at δ -55 to -60 ppm; aromatic F at δ -110 ppm).
- FT-IR : Carboxylic acid O–H stretches appear at 2500–3000 cm<sup>-1</sup>, while C=O vibrations occur at ~1680 cm<sup>-1</sup>.
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M-H]<sup>-</sup> for C8H3F4O3: 238.138) and detects fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately model fluorinated systems . Key analyses include:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxyl group vs. electron-deficient CF3O).
- Frontier molecular orbitals : HOMO-LUMO gaps (~5–6 eV) correlate with stability against oxidation.
- Vibrational frequency calculations to assign IR/Raman bands and validate crystallographic thermal parameters .
Q. How should researchers address contradictions between experimental and computational data, such as bond length deviations?
Discrepancies often arise from crystal packing effects (e.g., hydrogen bonds shortening C=O bonds experimentally vs. gas-phase DFT). Mitigation strategies:
Q. What methodologies optimize the quantification of trace impurities in this compound using LC-MS?
- Column selection : Reverse-phase C18 columns with trifluoroacetic acid (0.1% in mobile phase) enhance peak resolution for polar derivatives .
- Ionization mode : Negative ESI improves sensitivity for deprotonated carboxylic acids ([M-H]<sup>-</sup>).
- Calibration curves : Use deuterated internal standards (e.g., 4-fluorobenzoic acid-d4) to correct matrix effects .
Q. How can researchers design biological activity studies for this compound, given its structural features?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to CF3O’s lipophilicity .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., -OH instead of -F) to assess electronic effects on binding .
- In vitro assays : Measure IC50 values in enzyme inhibition assays, using fluorogenic substrates for high-throughput screening .
Q. What advanced refinement techniques improve the accuracy of crystallographic data for this compound?
- HAR refinement : Treat hydrogen atoms anisotropically for high-resolution datasets (dmin < 0.8 Å).
- Twinning analysis : Apply PLATON’s TWIN law check if crystal twinning is suspected (common in fluorinated systems) .
- Disorder modeling : For flexible CF3O groups, split occupancy refinement resolves rotational disorder .
Safety and Handling Considerations
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H332, H335) and minimize dust generation .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
